2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C17H12Cl2N2OS It is characterized by the presence of a benzamide group, a thiazole ring, and chlorobenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the thiazole intermediate.
Formation of the Benzamide Group: The final step involves the acylation of the thiazole derivative with 2-chlorobenzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorobenzyl)benzamide
- 2-chloro-N-(4-chlorobenzyl)benzamide
- 2-chloro-N-(2,3-dichlorophenyl)benzamide
Uniqueness
2-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both the thiazole ring and the chlorobenzyl group, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C17H12Cl2N2OS |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-chloro-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-5-3-4-11(8-12)9-13-10-20-17(23-13)21-16(22)14-6-1-2-7-15(14)19/h1-8,10H,9H2,(H,20,21,22) |
InChI Key |
FJMWBFRYLONQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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